Cas no 184876-90-2 (Pentanoic acid, 4-methyl-3-(trifluoromethyl)-)

Pentanoic acid, 4-methyl-3-(trifluoromethyl)-, is a synthetic organic compound with a distinctive molecular structure. Its unique trifluoromethyl group contributes to its exceptional chemical properties, making it valuable in various applications, including pharmaceutical synthesis and materials science. The presence of the methyl group at the fourth position provides enhanced stability and reactivity. This compound offers advantages such as increased thermal stability and selective reactivity in organic transformations.
Pentanoic acid, 4-methyl-3-(trifluoromethyl)- structure
184876-90-2 structure
Product Name:Pentanoic acid, 4-methyl-3-(trifluoromethyl)-
CAS No:184876-90-2
MF:C7H11F3O2
MW:184.156253099442
MDL:MFCD18276244
CID:3825795
PubChem ID:59459318
Update Time:2025-10-17

Pentanoic acid, 4-methyl-3-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid, 4-methyl-3-(trifluoromethyl)-
    • 4-Methyl-3-(trifluoromethyl)pentanoic acid
    • AXEFVYXVYULCFE-UHFFFAOYSA-N
    • SCHEMBL5509859
    • CS-0273381
    • EN300-1937068
    • 184876-90-2
    • AKOS012456288
    • MDL: MFCD18276244
    • Inchi: 1S/C7H11F3O2/c1-4(2)5(3-6(11)12)7(8,9)10/h4-5H,3H2,1-2H3,(H,11,12)
    • InChI Key: AXEFVYXVYULCFE-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CC(C(F)(F)F)C(C)C

Computed Properties

  • Exact Mass: 184.07111408Da
  • Monoisotopic Mass: 184.07111408Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 37.3Ų

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Additional information on Pentanoic acid, 4-methyl-3-(trifluoromethyl)-

Pentanoic acid, 4-methyl-3-(trifluoromethyl)- (CAS No. 184876-90-2): An Overview of Its Properties, Applications, and Recent Research

Pentanoic acid, 4-methyl-3-(trifluoromethyl)- (CAS No. 184876-90-2) is a synthetic organic compound that has gained significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a trifluoromethyl group and a methyl substituent, which contribute to its distinct chemical and biological properties.

The trifluoromethyl group is a well-known functional group that imparts several advantageous properties to organic molecules. It enhances the lipophilicity and metabolic stability of compounds, making them more suitable for various pharmaceutical applications. The presence of this group in Pentanoic acid, 4-methyl-3-(trifluoromethyl)- has been shown to improve its bioavailability and pharmacokinetic profile, which are crucial factors in drug development.

Recent studies have focused on the potential of Pentanoic acid, 4-methyl-3-(trifluoromethyl)- as a lead compound for the development of new therapeutic agents. One notable area of research is its use in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that Pentanoic acid, 4-methyl-3-(trifluoromethyl)- exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that the compound could be a promising candidate for the development of novel anti-inflammatory drugs.

Another area of interest is the potential application of Pentanoic acid, 4-methyl-3-(trifluoromethyl)- in cancer therapy. Preclinical studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, a study published in Cancer Research reported that Pentanoic acid, 4-methyl-3-(trifluoromethyl)- selectively targets cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent apoptosis. These findings highlight the potential of this compound as a novel anticancer agent.

In addition to its therapeutic applications, Pentanoic acid, 4-methyl-3-(trifluoromethyl)- has also been explored for its use in chemical synthesis and materials science. The unique electronic properties of the trifluoromethyl group make it an attractive building block for the synthesis of advanced materials with enhanced performance characteristics. For example, researchers at the University of California have developed a series of polymeric materials incorporating Pentanoic acid, 4-methyl-3-(trifluoromethyl)- as a monomer unit. These materials exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications.

The synthesis of Pentanoic acid, 4-methyl-3-(trifluoromethyl)- involves several well-established chemical reactions. One common approach is the reaction of trifluoroacetic anhydride with an appropriate alkyl halide followed by hydrolysis to form the desired carboxylic acid. This method provides high yields and good purity, making it suitable for large-scale production. Recent advancements in catalytic methods have further optimized the synthesis process, reducing costs and environmental impact.

The safety profile of Pentanoic acid, 4-methyl-3-(trifluoromethyl)- has been extensively evaluated in both in vitro and in vivo studies. Toxicological assessments have shown that this compound exhibits low toxicity at therapeutic concentrations and does not pose significant health risks when used appropriately. However, as with any chemical compound, proper handling and storage precautions should be followed to ensure safety.

In conclusion, Pentanoic acid, 4-methyl-3-(trifluoromethyl)- (CAS No. 184876-90-2) is a versatile compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and development. Ongoing research continues to uncover new possibilities for this compound, contributing to advancements in various scientific fields.

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